molecular formula C17H16FN3O2 B4089826 1-(4-fluorophenyl)-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide

1-(4-fluorophenyl)-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B4089826
M. Wt: 313.33 g/mol
InChI Key: BIBGPCMYDTXTBI-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide is a pyrrolidine-based carboxamide derivative characterized by a central 5-oxopyrrolidine scaffold. Key structural features include:

  • 1-(4-Fluorophenyl) substitution: The fluorine atom at the para position of the phenyl ring enhances metabolic stability and modulates electronic properties through its strong electron-withdrawing effect .
  • 5-Oxopyrrolidine core: The lactam ring provides rigidity and serves as a hydrogen-bond acceptor, common in bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2/c1-11-3-2-4-15(19-11)20-17(23)12-9-16(22)21(10-12)14-7-5-13(18)6-8-14/h2-8,12H,9-10H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBGPCMYDTXTBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on a benzene ring.

    Attachment of the Methylpyridinyl Group: The methylpyridinyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a boronic acid derivative and a halogenated pyridine.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions, including the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-fluorophenyl)-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecules involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities with 1-(4-fluorophenyl)-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide, differing in substituents and physicochemical properties:

Compound Name Key Structural Differences Molecular Formula Molecular Weight Key Properties (Predicted/Experimental) Relevance to Target Compound
1-(4-Fluorophenyl)-N-(4-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide Methyl group at pyridine’s 4-position (vs. 6-position) C₁₈H₁₇FN₃O₂ 330.35 g/mol Not reported Demonstrates positional isomerism’s impact on interactions
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide Replaces pyridine with thiadiazole; isopropyl substituent C₁₇H₁₈FN₄O₂S 377.41 g/mol Not reported Heterocycle swap alters electronic profile and solubility
N-(2-sec-butylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide Bulky sec-butylphenyl group vs. pyridine C₂₂H₂₄FN₂O₂ 376.44 g/mol Boiling point: 605.5°C; pKa: 13.89; Density: 1.222 g/cm³ Highlights steric effects on physicochemical properties
1-{4-[2-(2-Fluoroanilino)-2-oxoethoxy]phenyl}-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide Methoxybenzyl and ethoxy-linked fluorophenyl substituents C₂₈H₂₅FN₃O₅ 514.52 g/mol Not reported Extended substituents increase molecular weight and complexity

Key Findings from Structural Comparisons:

Substituent Positionality :

  • The position of the methyl group on the pyridine ring (4- vs. 6-) significantly alters steric and electronic interactions. For example, the 6-methylpyridin-2-yl group in the target compound may enhance binding to planar active sites compared to its 4-methyl isomer .

Steric and Electronic Modifications :

  • Bulky substituents like sec-butylphenyl () increase molecular weight and hydrophobicity, as evidenced by the high predicted boiling point (605.5°C) and density (1.222 g/cm³).

Extended Functional Groups :

  • Compounds with ethoxy-linked fluorophenyl groups () exhibit higher molecular weights and complexity, which may impact pharmacokinetic properties such as metabolic stability.

Research Implications and Limitations

  • Data Gaps: Limited experimental data (e.g., binding affinities, solubility) for the target compound and its analogs restrict direct pharmacological comparisons.
  • Synthetic Challenges : and highlight the use of coupling reagents like HATU in synthesizing carboxamides, suggesting similar routes for the target compound, though yields may vary with substituents .

Biological Activity

1-(4-fluorophenyl)-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C15H16FN3O2
  • Molecular Weight : 287.31 g/mol
  • InChI Key : [Insert InChI Key]

The presence of a fluorophenyl group and a pyridinyl moiety contributes to its unique interactions with biological targets.

Research indicates that this compound acts primarily as an inhibitor of specific kinases and enzymes involved in cellular signaling pathways. The fluorine atom in the phenyl group enhances the lipophilicity and biological activity of the compound, allowing it to penetrate cellular membranes more effectively.

Key Mechanisms:

  • Kinase Inhibition : The compound has shown to inhibit Met kinase, which is crucial in tumor growth and metastasis. In vitro studies demonstrated that it significantly reduces cell proliferation in Met-dependent cancer cell lines .
  • Anti-inflammatory Effects : It may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
  • Antioxidant Activity : The compound exhibits antioxidant properties, which can protect cells from oxidative stress.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity IC50 (µM) Cell Line Reference
Met Kinase Inhibition0.5GTL-16 (gastric carcinoma)
Anti-inflammatory1.0RAW 264.7 (macrophages)
Antioxidant Activity0.8HSC-T6 (hepatic stellate cells)

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Gastric Carcinoma Model : In a xenograft model using GTL-16 cells, treatment with the compound resulted in complete tumor stasis after oral administration, showcasing its potential as an anticancer agent .
  • Hepatic Fibrosis Model : The compound was tested in models of liver fibrosis, where it demonstrated significant reductions in collagen synthesis, indicating its potential for treating fibrotic diseases .
  • Inflammation Models : In vitro studies on RAW 264.7 macrophages revealed that the compound effectively reduced levels of TNF-alpha and IL-6, suggesting its role in modulating inflammatory responses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-fluorophenyl)-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide
Reactant of Route 2
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1-(4-fluorophenyl)-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.